Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Overview
Description
“Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H22F3NO3 . It is a type of piperidine, which is a class of organic compounds containing a piperidine ring, a six-membered ring with one nitrogen atom and five carbon atoms .
Physical And Chemical Properties Analysis
The predicted boiling point of a similar compound, “tert-butyl 4-hydroxy-4-(4-(trifluoromethoxy)phenyl)piperidine-1-carboxylate”, is 407.1±45.0 °C and its predicted density is 1.269±0.06 g/cm3 .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related compounds have been widely studied to understand their chemical properties and potential applications in pharmaceuticals and materials science. For instance, the synthesis of "Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate" serves as an important intermediate in the production of biologically active compounds like crizotinib, highlighting the significance of such derivatives in medicinal chemistry (Kong et al., 2016). Similarly, the development of "Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates" showcases the compound's utility in synthesizing enantiopure derivatives, which are crucial for creating compounds with specific stereochemical properties (Marin et al., 2004).
Pharmaceutical Intermediates
These compounds also play a vital role as intermediates in the synthesis of pharmaceutical agents. For example, "Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate" is highlighted as an important intermediate for small molecule anticancer drugs. The development of synthetic methods for such intermediates is crucial for advancing cancer therapeutics (Zhang et al., 2018).
Structural Studies
Research on related compounds extends to structural studies, which are essential for understanding the molecular framework and its implications for drug design and material science. The characterization and X-ray diffraction studies of "Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate" provide insights into the molecular structure and potential interactions in biological systems (Sanjeevarayappa et al., 2015).
Advanced Materials
Further extending its application, the synthesis of "Tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate" and its characterization demonstrate the potential of these compounds in the development of advanced materials, exploring the unique properties imparted by their molecular structure (Didierjean et al., 2004).
properties
IUPAC Name |
tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3NO3/c1-16(2,3)24-15(23)21-9-8-13(14(22)10-21)11-4-6-12(7-5-11)17(18,19)20/h4-7,13-14,22H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBMOUHRFFYVBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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